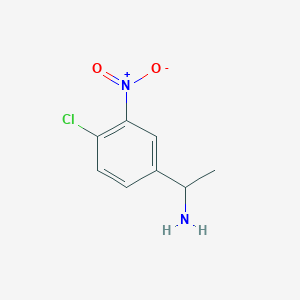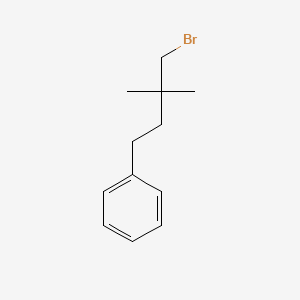
(4-Bromo-3,3-dimethylbutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3,3-dimethylbutyl)benzene is an organic compound with the molecular formula C12H17Br. It consists of a benzene ring substituted with a 4-bromo-3,3-dimethylbutyl group. This compound is part of the broader class of bromobenzenes, which are known for their applications in organic synthesis and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,3-dimethylbutyl)benzene typically involves the bromination of (3,3-dimethylbutyl)benzene. This can be achieved through the reaction of (3,3-dimethylbutyl)benzene with bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(4-Bromo-3,3-dimethylbutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield (3,3-dimethylbutyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.
Oxidation: Benzoic acid derivatives.
Reduction: (3,3-Dimethylbutyl)benzene.
科学的研究の応用
(4-Bromo-3,3-dimethylbutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4-Bromo-3,3-dimethylbutyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, attacking the electron-rich benzene ring to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .
類似化合物との比較
Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom on the benzene ring.
(3,3-Dimethylbutyl)benzene (C12H18): Lacks the bromine substituent, making it less reactive in electrophilic substitution reactions.
Chlorobenzene (C6H5Cl): Similar to bromobenzene but with a chlorine atom instead of bromine.
Uniqueness
(4-Bromo-3,3-dimethylbutyl)benzene is unique due to the presence of both a bulky 3,3-dimethylbutyl group and a reactive bromine atom. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with simpler bromobenzenes or other halobenzenes .
特性
分子式 |
C12H17Br |
|---|---|
分子量 |
241.17 g/mol |
IUPAC名 |
(4-bromo-3,3-dimethylbutyl)benzene |
InChI |
InChI=1S/C12H17Br/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
NRVPSTHJXRGFNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=CC=CC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





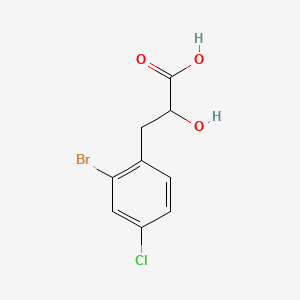
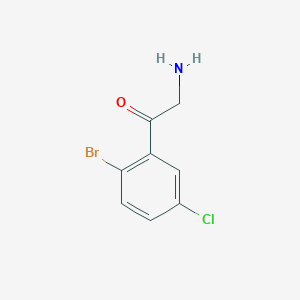
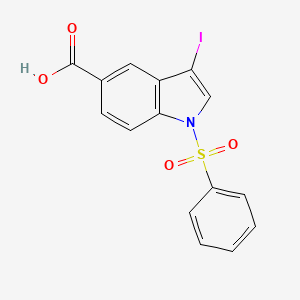
![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
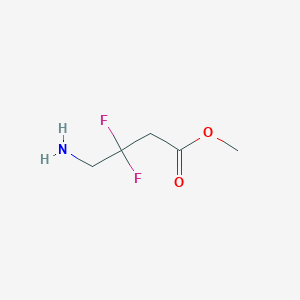

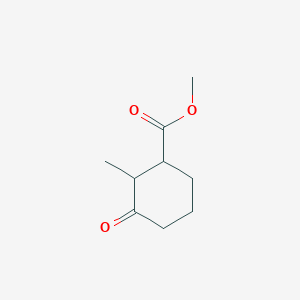
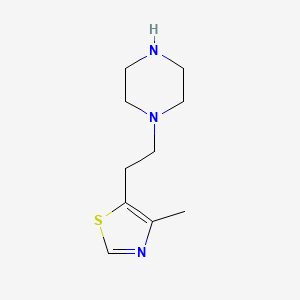
![[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride](/img/structure/B13537576.png)
